molecular formula C19H19NOS B1218977 Ketotifen CAS No. 34580-13-7

Ketotifen

Cat. No.: B1218977
CAS No.: 34580-13-7
M. Wt: 309.4 g/mol
InChI Key: ZCVMWBYGMWKGHF-UHFFFAOYSA-N
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Description

Crystals (from ethyl acetate). (NTP, 1992)
Ketotifen is an organic heterotricyclic compound that is 4,9-dihydro-10H-benzo[4,5]cyclohepta[1,2-b]thiophen-10-one which is substituted at position 4 by a 1-methylpiperidin-4-ylidene group. A blocker of histamine H1 receptors with a stabilising action on mast cells, it is used (usually as its hydrogen fumarate salt) for the treatment of asthma, where it may take several weeks to exert its full effect. It has a role as a H1-receptor antagonist and an anti-asthmatic drug. It is an organosulfur heterocyclic compound, an organic heterotricyclic compound, a cyclic ketone, a member of piperidines, an olefinic compound and a tertiary amino compound. It is a conjugate base of a this compound(1+).
This compound is a benzocycloheptathiophene derivative with potent antihistaminic and mast cell stabilizing properties. It has a similar structure to some other first-generation antihistamines such as [cyproheptadine] and [azatadine]. this compound was first developed in Switzerland in 1970 by Sandoz Pharmaceuticals and was initially marketed for the treatment of anaphylaxis. In the US, it is now used in an over-the-counter ophthalmic formulation for the treatment of itchy eyes associated with allergies, and in Canada a prescription-only oral formulation is available and indicated as an add-on therapy for children with atopic asthma. In addition, oral this compound is used in Mexico and across Europe for the treatment of various allergic symptoms and disorders, including urticaria, mastocytosis, and food allergy.
This compound is a Histamine-1 Receptor Inhibitor. The mechanism of action of this compound is as a Histamine H1 Receptor Antagonist.
This compound is a cycloheptathiophene derivative with anti-allergic activity. This compound selectively blocks histamine (H1) receptors and prevents the typical symptoms caused by histamine release. This agent also interferes with the release of inflammatory mediators from mast cells involved in hypersensitivity reactions, thereby decreasing chemotaxis and activation of eosinophils.
A cycloheptathiophene blocker of histamine H1 receptors and release of inflammatory mediators. It has been proposed for the treatment of asthma, rhinitis, skin allergies, and anaphylaxis.
See also: this compound Fumarate (has salt form).

Scientific Research Applications

Immune Response Studies

  • Trichinella Spiralis Infection in Mice : Ketotifen was used to study eosinophil-related responses in mice infected with Trichinella spiralis. It was found that this compound treatment led to changes in leukocyte and eosinophil numbers, interleukin-5 concentrations, and impacted IgG1 and IgG2a responses, affecting the immune response against larvae migrating into the muscle (Doligalska, 2000).

Malaria Treatment

  • Treatment of Uncomplicated Falciparum Malaria : A study evaluated this compound in treating Sudanese patients with uncomplicated Plasmodium falciparum malaria. It was observed that this compound, particularly when combined with chloroquine and fansidar, had a role in treatment by significantly lowering parasitemia and aiding in parasite clearance (Ibrahim, Elhag, & Mustafa, 2000).

Cancer Research

  • Multidrug Resistance in Breast Cancer Cells : this compound was found to reverse multidrug resistance in human breast cancer cells overexpressing P-glycoprotein and also alleviated cardiotoxicity induced by doxorubicin in vivo (Zhang & Berger, 2003).

Gastrointestinal Disorders

  • Irritable Bowel Syndrome with Diarrhea (IBS-D) : this compound significantly alleviated gastrointestinal symptoms and improved visceral hypersensitivity in patients with IBS-D, relating to a reduction in the number and activity of mast cells in the intestinal mucosa (Wang et al., 2020).

Fibrosis Treatment

  • Prevention of Esophageal Stricture : In an experimental study on rats, this compound showed preventive effects in the development of fibrosis after esophageal caustic injuries, decreasing tissue hydroxyproline levels and histological damage (Yukselen et al., 2004).

Fertility Studies

  • Leukocytospermia and Unexplained Infertility in Men : this compound improved semen quality in men with leukocytospermia and unexplained infertility by enhancing sperm motility and morphology (Oliva & Multigner, 2006).

Endometriosis Research

  • Treatment of Surgically Induced Endometriosis in Rats : this compound effectively reduced hyperalgesia, cyst diameter, histopathologic score, and inflammatory markers in a rat model of surgically induced endometriosis, suggesting its potential in managing this condition (Zhu et al., 2019).

Allergic Disorders

  • Suppression of Th1- and Th2-related Chemokines : this compound effectively down-regulated lipopolysaccharide-induced chemokines in human monocytes, showing its role in the pathogenesis of airway inflammation in allergic diseases (Hung et al., 2007).

  • Reduction of Reactive Oxygen Species in Eosinophils : It was observed that this compound reduced the production of reactive oxygen species from eotaxin-primed human eosinophils, indicating its anti-eosinophilic effects in treating allergic diseases (Yamada et al., 2003).

Safety and Hazards

Ketotifen should be used with caution. Avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Ketotifen must be taken continuously in order to be effective . Continue taking your current asthma medications until instructed otherwise by your doctor . This compound may be taken with or without food .

Biochemical Analysis

Biochemical Properties

Ketotifen plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as a histamine H1 receptor blocker, preventing histamine from binding to these receptors on cells such as smooth muscle, endothelium, and nerve cells . Additionally, this compound stabilizes mast cells, inhibiting the release of histamine, leukotrienes, and other inflammatory mediators . This dual action makes this compound effective in managing allergic reactions and inflammatory responses.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by blocking histamine H1 receptors, which are involved in cell signaling pathways that mediate allergic responses . By stabilizing mast cells, this compound prevents the release of histamine and other inflammatory substances, thereby reducing symptoms such as itching, sneezing, and swelling . This compound also acts as a leukotriene antagonist and a phosphodiesterase inhibitor, further modulating cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to histamine H1 receptors, preventing histamine from activating these receptors . This action reduces the symptoms of histamine-mediated reactions. This compound also stabilizes mast cells, inhibiting the release of histamine and other inflammatory mediators . Additionally, this compound functions as a leukotriene antagonist, blocking inflammation-causing chemicals, and as a phosphodiesterase inhibitor, regulating blood vessel dilation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound significantly reduces respiratory symptoms and the need for concomitant antiasthmatic drugs after 6 to 12 weeks of administration . The stability and degradation of this compound in various formulations have been studied, with fast-dissolving tablets showing rapid disintegration and drug release . Long-term effects on cellular function have been observed, with this compound maintaining its efficacy in reducing allergic symptoms over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a rodent model of endometriosis, this compound significantly reduced hyperalgesia and the development of endometriotic lesions at dosages of 1 or 10 mg/kg/day . Higher doses of this compound have been associated with toxic effects, including inappetence, depression, and gastric ulceration . These studies highlight the importance of determining the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is extensively metabolized in humans, with three distinct metabolites detected in human urine: demethylation, N-oxidation, and N-glucuronidation . The metabolism of this compound involves liver microsomes, and the kinetic parameters of N-glucuronidation have been characterized . These metabolic pathways play a crucial role in the drug’s bioavailability and therapeutic effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is 75% protein-bound in plasma, though the specific proteins to which it binds are unclear . Studies have shown that this compound and its active metabolite, northis compound, are taken up by cells and distributed in the brain, with no stereoselective transport observed . The brain-to-plasma ratios indicate that this compound has a higher concentration in the brain compared to its metabolite .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound is known to stabilize mast cells, which are found in various tissues, including the skin, lungs, and gastrointestinal tract .

Properties

IUPAC Name

2-(1-methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS/c1-20-9-6-13(7-10-20)18-15-5-3-2-4-14(15)12-17(21)19-16(18)8-11-22-19/h2-5,8,11H,6-7,9-10,12H2,1H3
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InChI Key

ZCVMWBYGMWKGHF-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN1CCC(=C2C3=C(C(=O)CC4=CC=CC=C42)SC=C3)CC1
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Molecular Formula

C19H19NOS
Record name KETOTIFEN
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DSSTOX Substance ID

DTXSID701019837
Record name (-)-Ketotifen
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Molecular Weight

309.4 g/mol
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Physical Description

Crystals (from ethyl acetate). (NTP, 1992), Solid
Record name KETOTIFEN
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Solubility

Readily soluble, In water, 15.3 mg/L at 25 °C /Estimated/, 7.87e-03 g/L
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Vapor Pressure

4.2X10-8 mm Hg at 25 °C /Estimated/
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Mechanism of Action

The precise mechanism(s) through which ketotifen exerts its therapeutic effects are unclear. Ketotifen is a potent and non-competitive antagonist of H1 histamine receptors, which is likely to be a significant contributor to its anti-allergic activity. In addition, ketotifen stabilizes mast cells and has demonstrated _in vitro_ the ability to inhibit the release of allergic and inflammatory mediators such as histamine, leukotrienes C4 and D4 (i.e. SRS-A), and platelet-activating factor (PAF). Other _in vivo_ observations thought to contribute to ketotifen's efficacy in asthma include the inhibition of various PAF-mediated processes (e.g. airway hyperreactivity, eosinophil and platelet accumulation in the airways), prevention of leukotriene-induced bronchoconstriction, and suppression of eosinophil priming., Ketotifen is a non-bronchodilator antiasthmatic drug which inhibits the effects of certain endogenous substances known to be inflammatory mediators, and thereby exerts antiallergic activity. Ketotifen possesses a powerful and sustained non-competitive histamine (H1) blocking property. Ketotifen's antihistamine (H1) effect seems to be distinct from it antiallergic properties. Properties of ketotifen which may contribute to its antiallergic activity and its ability to affect the underlying pathology of asthma include: In Vivo results: Inhibition of the development of airway hyperreactivity associated with activation of platelets by PAF (Platelet Activating Factor) or caused by neural activation following the use of sympathomimetic drugs or the exposure to allergen; inhibition of PAF-induced accumulation of eosinophils and platelets in the airways; suppression of the priming of eosinophils by human recombinant cytokines and thereby suppression of the influx of eosinophils into inflammatory loci; antagonism of bronchoconstriction due to leukotrienes. In Vitro results: inhibition of the release of allergic mediators such as histamine, leukotrienes C4 and D4 (SRS-A) and PAF. /Ketotifen fumarate (systemic)/
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Color/Form

Crystals from ethyl acetate

CAS No.

34580-13-7, 116655-76-6, 34580-14-8
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Melting Point

304 to 307 °F (NTP, 1992), 152-153 °C, 191 °C (fumarate salt)
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Synthesis routes and methods

Procedure details

2.75 kg of ketotifen hydrogen fumarate is mixed with 8.55 kg lactose for 5 minutes. The mass is sieved (vibration sieve; mesh width 500; hole size 250 microns). Separately 15 kg lactose and 2.5 kg corn starch are sieved and mixed (vibration sieve; hole size 1600 microns, wire diameter 630 microns). Glyceryl ditripalmitostearate is sieved (mesh width 1600, hole size 630 microns) and 41.2 kg thereof is mixed with two previously sieved masses, forming ketotifen fat granulate over ca. 30 minutes to ca. 50° C. The fat granulate is cooled to about 20° to 30° C. The mass is broken up using a sieve (hole size 1.5 mm). Total weight (two batches) 140 kg.
Quantity
2.75 kg
Type
reactant
Reaction Step One
Name
lactose
Quantity
8.55 kg
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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